5-(2-Formylphenyl)-2-formylphenol

Description

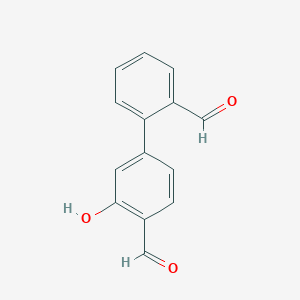

5-(2-Formylphenyl)-2-formylphenol is a bifunctional aromatic compound featuring two formyl (-CHO) groups attached to a phenolic backbone. Its structure combines electrophilic aldehyde moieties with a phenolic hydroxyl group, making it a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases, heterocycles, and fluorescent probes.

Properties

IUPAC Name |

4-(2-formylphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-8-11-3-1-2-4-13(11)10-5-6-12(9-16)14(17)7-10/h1-9,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONIEELHWVALAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90685047 | |

| Record name | 3'-Hydroxy[1,1'-biphenyl]-2,4'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90685047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261918-67-5 | |

| Record name | 3'-Hydroxy[1,1'-biphenyl]-2,4'-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90685047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Formylphenyl)-2-formylphenol typically involves the formylation of phenol derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale formylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Formylphenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

Oxidation: 5-(2-Carboxyphenyl)-2-carboxyphenol.

Reduction: 5-(2-Hydroxymethylphenyl)-2-hydroxymethylphenol.

Substitution: 5-(2-Nitrophenyl)-2-nitrophenol or 5-(2-Bromophenyl)-2-bromophenol.

Scientific Research Applications

5-(2-Formylphenyl)-2-formylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Formylphenyl)-2-formylphenol involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to antimicrobial or antifungal effects. The phenol group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The following table compares 5-(2-Formylphenyl)-2-formylphenol with structurally related compounds, emphasizing substituent effects on reactivity and applications:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Halogenated derivatives (e.g., 5-(3,5-Dichlorophenyl)-2-formylphenol) exhibit increased electrophilicity at the formyl group, enhancing reactivity in nucleophilic additions. In contrast, amino-substituted derivatives (e.g., diethylamino analogs) show improved solubility in polar solvents and fluorescence properties due to conjugation .

- Symmetry and Isomerism: 5-(4-Formylphenyl)-2-formylphenol (a positional isomer) offers symmetrical reactivity for polymer or ligand synthesis, whereas this compound’s asymmetry allows regioselective modifications .

- Safety Profiles: Halogenated derivatives are often more hazardous (e.g., 5-(3,5-Dichlorophenyl)-2-formylphenol is harmful upon inhalation), whereas non-halogenated analogs are generally safer for laboratory handling .

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: Used for 5-(2′-Tolyl)-2-formylphenol synthesis (94% yield) via Pd(PPh₃)₄ catalysis, highlighting the compatibility of boronic acids with phenolic aldehydes .

- Halogenated Derivatives: 5-(3,5-Dichlorophenyl)-2-formylphenol likely involves similar protocols with chloro-substituted boronic acids, though yields may vary due to steric and electronic effects .

Knoevenagel Condensation

- Diethylamino Derivatives: 5-(Diethylamino)-2-formylphenyl esters react with diethylmalonate in DCM under piperidine/acetic acid catalysis, yielding fluorescent coumarin precursors (19.7% yield). The low yield reflects challenges in stereocontrol (E/Z isomer mixtures) .

Functional and Spectroscopic Properties

- NMR Signatures: 5-(Diethylamino)-2-formylphenyl Derivatives: Distinct δ 7.60 (s, 1H, formyl proton) and δ 1.07–4.23 (diethylamino and ester groups) in ¹H NMR. ¹³C NMR confirms formyl (δ 206.35) and ester (δ 171.21) carbons . Halogenated Analogs: Downfield shifts in aromatic protons (δ 7.27–7.60) due to electron-withdrawing halogens .

- Mass Spectrometry: LC-MS data for diethylamino derivatives (Calc. 433.21, Found 434.20 [M+H]⁺) validate molecular integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.